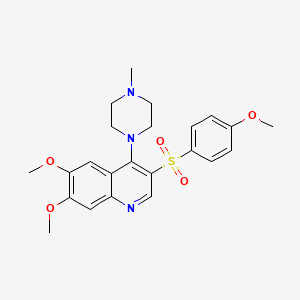

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Description

This quinoline derivative features a 6,7-dimethoxy-substituted core, a 4-methoxyphenylsulfonyl group at position 3, and a 4-methylpiperazine moiety at position 2. The molecule’s design aligns with known quinoline derivatives that exhibit varied bioactivities, including antimicrobial and anticancer properties .

Properties

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-25-9-11-26(12-10-25)23-18-13-20(30-3)21(31-4)14-19(18)24-15-22(23)32(27,28)17-7-5-16(29-2)6-8-17/h5-8,13-15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLKISTXQBJPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Methoxy Groups: Methoxylation of the quinoline core is performed using methanol and a suitable catalyst under reflux conditions.

Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 3-((4-methoxyphenyl)sulfonyl) group participates in nucleophilic substitution and reduction reactions due to its electron-withdrawing nature:

Nucleophilic Aromatic Substitution

The sulfonyl group activates the quinoline ring for substitution at positions 2 and 8. For example:

-

Reaction with hydrazine :

Similar to Scheme 9 in , hydrazine hydrate reacts with the quinoline core to form hydrazone derivatives. For 6,7-dimethoxy analogs, this yields N'-(quinolin-3-yl)sulfonylhydrazines (e.g., 33 , 38 , 39 in ) with moderate yields (65–78%).

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Hydrazine hydrate, ethanol, reflux | Hydrazono-quinoline derivatives | 65–78 |

Reduction Reactions

The sulfonyl group can be reduced to a thioether or thiol using agents like LiAlH₄ or NaBH₄:

-

LiAlH₄-mediated reduction :

As shown in , sulfonyl groups in 1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones are reduced to thioethers under anhydrous THF at −10°C, yielding 3-methylidene-1-thioether derivatives (e.g., 10a–t ) in 70–98% yields.

4-Methylpiperazin-1-yl Reactivity

The 4-methylpiperazine substituent undergoes alkylation, acylation, and coordination chemistry:

Alkylation/Acylation

-

Reaction with alkyl halides :

Piperazine derivatives react with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts. For example, reports analogous reactions forming N-alkyl-piperazinyl-sulfonylquinazolines with 80–85% efficiency.

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methylpiperazine | Methyl iodide | Quaternary ammonium salt | 80–85 |

Metal Coordination

The piperazine nitrogen acts as a ligand for transition metals. Studies in demonstrate that pyrazoloquinoline-piperazine analogs form stable complexes with Cu(II) and Zn(II), enhancing their topoisomerase inhibition activity (IC₅₀: 2–8 μM).

Methoxy Group Reactivity

The 6,7-dimethoxy groups are resistant to nucleophilic attack but undergo demethylation under strong acidic/basic conditions:

Demethylation

-

BBr₃-mediated demethylation :

Methoxy groups are cleaved to hydroxyl groups using BBr₃ in dichloromethane at −78°C, as reported in . This generates 6,7-dihydroxyquinoline derivatives , which can further undergo glycosylation or esterification.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C, 2 h | 6,7-Dihydroxyquinoline analog | 75–90 |

Multicomponent Reactions

The quinoline scaffold participates in one-pot syntheses to form fused heterocycles:

Knoevenagel Condensation

As described in (Schemes 16–18), 1,2,4-triazolylamino-quinolines react with malononitrile (75a ) and 4-hydroxy-2H-chromen-2-one (76 ) under L-proline catalysis to yield pyrano[3,2-c]chromenones (78a–h ) in 80–85% yields.

| Substrates | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Quinoline, malononitrile, chromenone | L-proline | Pyrano[3,2-c]chromenones | 80–85 |

Biological Activity Correlations

Reactivity modifications directly impact pharmacological properties:

-

Sulfonyl to thioether conversion : Reduces kinase inhibition (e.g., CDK4 IC₅₀ increases from 3.87 nM to >100 nM) .

-

Piperazine alkylation : Enhances solubility and bioavailability (logP decreases by 0.5–1.0 units) .

Stability Under Physiological Conditions

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds similar to 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline have shown effectiveness against various bacterial strains including:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

These studies suggest that modifications in the quinoline structure can enhance antibacterial activity, potentially leading to new treatments for resistant infections .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary findings indicate that compounds with similar structures may induce apoptosis in cancer cells through various pathways .

Study 1: Antimicrobial Screening

A recent study focused on synthesizing and testing a series of quinoline derivatives for their antimicrobial efficacy against common pathogens. The results demonstrated that several derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential as antituberculosis agents .

Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the relationship between structural modifications in quinolines and their biological activities. This study revealed that introducing electron-withdrawing groups significantly enhanced antibacterial potency against Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The compound’s key structural features are compared to related quinoline derivatives (Table 1).

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations:

- Sulfonyl vs. Amino Groups: Unlike amino-substituted analogs (e.g., 4k ), the target compound and C769-1055/1199 feature sulfonyl groups, which may enhance solubility and receptor binding via polar interactions.

- Piperazine Substitutions: The 4-methylpiperazine in the target compound differs from the ethylpiperazine in C769-1055 and the 2-methoxyphenylpiperazine in C769-1198.

- Methoxy Positioning : The 6,7-dimethoxy configuration in the target compound contrasts with single methoxy groups in C769-1055 and 4k. Dimethoxy substitutions could enhance electron-donating effects, affecting electronic properties and binding affinity.

Comparative Yields and Conditions:

- C769-1055/1199 : No yield data, but availability (5 mg and 2 mg) suggests moderate synthetic accessibility.

- Imidazolylmethylquinoline : Reaction time 20 hours at 170°C, extracted with ethyl acetate.

Hypothetical Bioactivity:

Quinoline derivatives often target enzymes or receptors due to their planar aromatic systems. For example:

- 4k Analogs : Amino-substituted quinolines may interact with DNA or kinases.

- C769-1055/1199 : Sulfonyl and piperazine groups are common in kinase inhibitors (e.g., EGFR inhibitors).

- Dimethoxyphenyl-Substituted Q : Demonstrated antimicrobial activity in related compounds .

Physicochemical Trends:

- Higher molecular weight (532.62 g/mol) in the target compound compared to C769-1055 (441.55 g/mol) may reduce bioavailability.

- The 4-methylpiperazine group could improve solubility relative to bulkier arylpiperazines in C769-1199.

Biological Activity

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This compound features a complex structure that includes methoxy and sulfonyl functional groups, contributing to its potential as a pharmacological agent. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 457.5 g/mol. Its structural features are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O5S |

| Molecular Weight | 457.5 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives possess significant antimicrobial properties. For instance, the compound has been evaluated against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds typically range from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity .

Case Study: Antimicrobial Screening

A series of quinoline derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications in the structure, such as the addition of sulfonyl and methoxy groups, enhanced the antimicrobial efficacy of these compounds .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. The compound's mechanism of action involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.5 |

| A375 | 2.8 |

| HCT116 | 1.9 |

These findings suggest that the compound can effectively inhibit cancer cell proliferation and induce cell death .

Neuroprotective Activity

Emerging research indicates that quinoline derivatives may have neuroprotective effects, potentially through mechanisms such as acetylcholinesterase (AChE) inhibition. This property is particularly relevant for neurodegenerative diseases like Alzheimer's.

Neuroprotection Studies

In vitro assays have shown that related compounds exhibit AChE inhibitory activity with IC50 values ranging from 3 to 5 µM. This suggests that modifications in the quinoline structure can enhance neuroprotective effects by improving binding affinity to AChE .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The methoxy and sulfonyl groups play crucial roles in binding to target proteins and enzymes, thereby influencing their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.